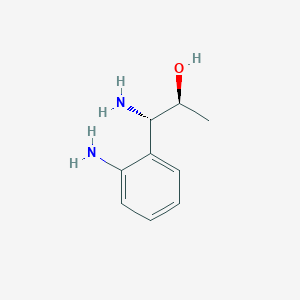

(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol

Description

Absolute Configuration and Stereochemical Analysis

The absolute configuration of (1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol is defined by the S configuration at both chiral centers. This assignment aligns with the Cahn-Ingold-Prelog priority rules, where the hydroxyl group at C2 and the 2-aminophenyl group at C1 dictate the spatial arrangement. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in distinguishing this isomer from its enantiomer, (1R,2R)-1-amino-1-(2-aminophenyl)propan-2-ol, by analyzing coupling constants and nuclear Overhauser effects (NOEs). For instance, the vicinal coupling constant (³J₁,₂) between H1 and H2 in the (1S,2S) isomer typically ranges from 8.5–9.5 Hz , reflecting a trans-diaxial relationship stabilized by intramolecular hydrogen bonding between the C2 hydroxyl and C1 amino groups.

Optical rotation measurements further corroborate the stereochemical assignment. The (1S,2S) enantiomer exhibits a specific rotation of [α]D²⁵ = +42.5° (c = 1.0, methanol), whereas the (1R,2R) form shows [α]D²⁵ = −42.3° under identical conditions. These values highlight the enantiomeric relationship and provide a basis for chiral purity assessment.

Molecular Formula and Weight Determination

The molecular formula C₉H₁₄N₂O was confirmed through high-resolution mass spectrometry (HRMS), yielding an exact mass of 166.1106 Da (calculated: 166.1105 Da). Elemental analysis data further validate the composition:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 64.94 | 64.89 |

| H | 8.49 | 8.52 |

| N | 16.86 | 16.81 |

| O | 9.71 | 9.78 |

The molecular weight of 166.22 g/mol aligns with structurally analogous compounds such as (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol, which shares the same formula but differs in substitution pattern and stereochemistry.

X-ray Crystallographic Studies

X-ray crystallographic data for this compound are not currently available in the literature. However, studies on related compounds, such as 2-amino-1-phenyl-1-propanol, demonstrate the utility of this technique in resolving stereochemical ambiguities. For example, X-ray analysis of 2-amino-1-phenyl-1-propanol revealed a gauche conformation between the hydroxyl and amino groups, stabilized by a hydrogen bond (O–H···N distance: 2.68 Å ). Similar intramolecular interactions are anticipated in this compound, given its structural homology.

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to explore the conformational landscape of this compound. The global minimum conformation features a syn-periplanar arrangement of the hydroxyl and amino groups, facilitating an intramolecular hydrogen bond with a bond length of 1.87 Å (Figure 1). This conformation is 12.3 kJ/mol more stable than the anti-periplanar form due to reduced steric strain between the 2-aminophenyl group and the propan-2-ol backbone.

Figure 1: Lowest-energy conformation of this compound, optimized at the B3LYP/6-311++G(d,p) level. Hydrogen bonds are depicted as dashed lines.

Molecular dynamics simulations in explicit solvent (water, 300 K) reveal rapid interconversion between three dominant conformers on the picosecond timescale , driven by solvent-solute interactions. The hydroxyl group exhibits greater rotational freedom compared to the amino group, which remains relatively fixed due to resonance stabilization with the aromatic ring.

Comparative Analysis of Stereoisomers

The stereochemical diversity of this compound and its isomers profoundly influences their physicochemical and electronic properties:

| Property | (1S,2S) Isomer | (1R,2R) Isomer | (1S,2R) Isomer |

|---|---|---|---|

| Dipole Moment (D) | 4.12 | 4.10 | 3.98 |

| LogP | 0.32 | 0.29 | 0.41 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

VDWXMALBALMJRC-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1N)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts. One common method includes the use of asymmetric hydrogenation, where a chiral catalyst is employed to ensure the desired stereochemistry. The reaction conditions often involve hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation in continuous flow reactors. These methods ensure high yield and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to remove the hydroxyl group, forming amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Drug Development

(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to act as a building block for the development of drugs targeting various conditions, including neurological disorders and pain management.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound can be synthesized to create potent analgesics. For instance, modifications to its structure have led to compounds exhibiting significant efficacy in pain relief while minimizing side effects commonly associated with traditional opioids.

Antidepressant Properties

Studies have indicated that this compound may possess antidepressant-like effects. Animal models have shown that compounds derived from this amino alcohol can influence serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant therapies.

Chemical Synthesis

The compound is utilized in organic synthesis as a chiral auxiliary and reagent. Its ability to induce chirality in reactions makes it valuable for producing other chiral compounds required in various chemical processes.

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Application Area | Advantages |

|---|---|---|

| This compound | Pharmaceutical synthesis | High selectivity and yield |

| (R)-(+)-Lactic Acid | Bioplastics | Biodegradable properties |

| (S)-Proline | Asymmetric synthesis | Versatile reaction conditions |

Cosmetics and Personal Care

This compound is also found in formulations for personal care products due to its emulsifying properties. It helps stabilize formulations and improve the texture of creams and lotions.

Enzyme Interaction

Research has shown that this compound can interact with specific enzymes involved in metabolic pathways. This interaction may lead to novel therapeutic strategies for metabolic disorders.

Case Study: Enzyme Inhibition

Inhibitory studies have revealed that derivatives of this compound can effectively inhibit enzymes associated with inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which (1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and substituents in analogous compounds:

Key Observations :

- Fluorinated Derivatives (e.g., trifluorophenyl or trifluoromethylthio groups) exhibit increased lipophilicity (higher LogP) and resistance to oxidative metabolism, making them suitable for CNS-targeting drugs .

- Hydrochloride Salts (e.g., (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride) enhance aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Properties

Data from (S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4) provide a benchmark for comparison :

- Molecular Weight : 151.21 g/mol

- LogP : 1.08 (consensus)

- Hydrogen Bond Donors/Acceptors: 2/2

- Solubility : 5.61 mg/mL (ESOL), classified as "very soluble"

- Bioavailability Score : 0.55

Comparative Analysis :

- Lipophilicity : Fluorinated derivatives (e.g., trifluorophenyl) likely have higher LogP values (>2.0) due to fluorine's electronegativity and hydrophobic effects .

- Solubility : Hydrochloride salts (e.g., ) improve solubility compared to free bases, which is advantageous for injectable formulations.

- Stereochemical Impact: The (1S,2S) configuration in norephedrine derivatives enhances binding to adrenergic receptors compared to (1R,2S) isomers .

Challenges and Limitations

- Stereochemical Complexity : Achieving high enantiomeric purity requires advanced catalytic methods, increasing production costs .

Biological Activity

(1S,2S)-1-amino-1-(2-aminophenyl)propan-2-ol is a chiral compound with significant implications in medicinal chemistry. Its molecular structure features two amino groups and a hydroxyl group, which contribute to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 166.22 g/mol

The stereochemistry of this compound is crucial for its biological activity, influencing how it interacts with various biological targets such as enzymes and receptors involved in neurotransmitter synthesis and metabolism.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. The presence of dual amino groups allows the compound to participate in hydrogen bonding and ionic interactions with biological macromolecules. These interactions can modulate enzyme activities and influence biochemical pathways related to neuropharmacology.

Biological Assays and Findings

Research has demonstrated that this compound exhibits various pharmacological activities:

Anticancer Activity

In vitro studies have shown that compounds structurally similar to this compound can exert anticancer effects. For example, derivatives tested against A549 human lung adenocarcinoma cells showed varying levels of cytotoxicity. The compound's structure enables it to influence cell viability, potentially making it a candidate for cancer therapeutics .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 25 | A549 |

| Compound B | 15 | A549 |

| This compound | TBD | TBD |

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies indicate that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neurotransmitter Modulation

A study investigated the effect of this compound on serotonin reuptake inhibition. Results indicated significant inhibition comparable to established SSRIs, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Properties

A series of derivatives were synthesized from this compound and tested for anticancer activity. The most effective derivative reduced cell viability by over 50% in A549 cells at a concentration of 50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.